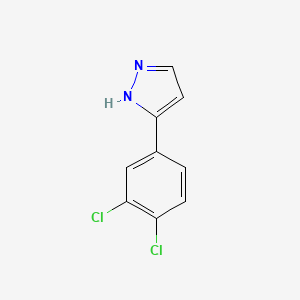

5-(3,4-dichlorophenyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLTXZREKUSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371108 | |

| Record name | 3-(3,4-Dichlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-68-8 | |

| Record name | 3-(3,4-Dichlorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154257-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dichlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 5 3,4 Dichlorophenyl 1h Pyrazole Analogues

Influence of Substituent Nature and Position on Molecular Interactions

The nature and placement of substituents on both the pyrazole (B372694) core and its appended phenyl ring are critical determinants of biological activity. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its binding affinity to target proteins.

Role of the Dichlorophenyl Substitution Pattern at Position 5

The 5-aryl substituent is a common feature in many biologically active pyrazole compounds, and the specific substitution pattern on this ring significantly impacts activity. For instance, in the context of cannabinoid-1 (CB1) receptor antagonists, the 5-aryl moiety plays a crucial role in defining potency and selectivity. nih.gov The presence of a 4-chlorophenyl group at this position is a key feature of the well-known antagonist SR141716A (Rimonabant). nih.gov The substitution pattern of the phenyl ring at position 5 is critical, with research indicating that a deep and flat crevice, surrounded by hydrophobic and aromatic residues, exists in the binding site of the CB1 receptor, accommodating this part of the molecule. nih.govresearchgate.net

The anticancer activity of certain pyrazole derivatives has also been shown to be influenced by the physicochemical properties of substituents on the phenyl nucleus. mdpi.com For example, the presence of a trifluoromethyl group at the para position of the phenyl ring can enhance anticancer activity. mdpi.com While direct SAR studies on the 3,4-dichloro substitution pattern of the parent compound are specific to its target, the general principle is that the electronic and steric profile of the substituents on the 5-phenyl ring dictates the interaction with the target protein. For instance, in a series of pyrazole-based inhibitors of meprin α and β, variations of the aryl moiety at the 3(5)-position were evaluated, showing that even a simple diphenylpyrazole exhibited high inhibitory activity. nih.gov

Effects of Substituents at the Pyrazole N-1, C-3, and C-4 Positions

Modifications at the N-1, C-3, and C-4 positions of the pyrazole ring have been extensively studied to probe their impact on molecular interactions and biological outcomes.

C-3 Position: Substituents at the C-3 position can significantly modulate the biological activity of pyrazole analogues. The introduction of a methyl group at this position can lead to a notable increase in affinity for certain enzymes like CYP2E1 compared to the unsubstituted pyrazole. nih.gov However, introducing a larger, more hydrophobic phenyl group at the C-3 position does not always lead to improved affinity, suggesting that steric constraints in the binding site can play a limiting role. nih.gov In some series of pyrazole derivatives, the substituent at the C-3 position has been shown to influence their activity against parasites such as L. amazonensis and T. cruzi. mdpi.com

C-4 Position: The C-4 position of the pyrazole ring is another site where modifications can fine-tune biological activity. The introduction of a methyl group at the C-4 position has been shown to dramatically increase the affinity of pyrazole derivatives for CYP2E1, even more so than a methyl group at the C-3 position. nih.gov In the development of CB1 receptor antagonists, a methyl group at the C-4 position is a common structural feature. nih.gov Theoretical calculations have indicated that the presence of substituents at the C-4 position can influence the tautomeric equilibrium of the pyrazole ring, particularly when strong electron-donating groups are present. mdpi.com

| Position | Substituent | Effect on Activity | Reference |

| N-1 | 2,4-Dichlorophenyl | High affinity for CB1 receptor | nih.govresearchgate.net |

| N-1 | ω-Alkanoic acid | Essential for prostacyclin mimetic activity | nih.gov |

| N-1 | Electron-withdrawing groups | Decrease aromaticity of the pyrazole ring | researchgate.net |

| C-3 | Methyl | Increased affinity for CYP2E1 | nih.gov |

| C-3 | Phenyl | No significant increase in affinity for CYP2E1 due to steric hindrance | nih.gov |

| C-4 | Methyl | Significant increase in affinity for CYP2E1 | nih.gov |

| C-4 | Methyl | Common feature in CB1 receptor antagonists | nih.gov |

Stereochemical and Conformational Determinants of Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of 5-(3,4-dichlorophenyl)-1H-pyrazole analogues are critical factors that can determine their biological activity. When a molecule is chiral, its enantiomers can exhibit different potencies and efficacies due to the stereospecific nature of biological receptors.

The enantioselective separation of chiral N1-substituted-1H-pyrazole derivatives has been successfully achieved using polysaccharide-based chiral stationary phases in high-performance liquid chromatography (HPLC). acs.orgacs.org This ability to separate enantiomers is a crucial step in evaluating their individual pharmacological properties, as it is common for one enantiomer to be significantly more active than the other. acs.orgacs.org The development of such stereoselective analytical methods is essential for monitoring stereoselective synthesis and for conducting detailed pharmacological, pharmacokinetic, and toxicological studies on the individual enantiomers. acs.org

Molecular conformation also plays a significant role. For instance, in a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives, molecular docking simulations were used to understand the binding modes within the catalytic domain of the target enzyme. nih.gov These computational studies, combined with experimental data, help to elucidate the optimal conformation for binding and inhibitory activity. nih.gov The topological relationship between the substituents, such as the side chain at the N-1 position and the phenyl rings at other positions, has been shown to be a determinant of potency. nih.gov

Comparative Analysis of Structural Analogues and Bioisosteric Replacements

The comparative analysis of structural analogues and the use of bioisosteric replacements are powerful strategies in medicinal chemistry to improve the properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

In the context of pyrazole-based CB1 receptor antagonists, extensive research has been conducted on the bioisosteric replacement of various parts of the molecule. For example, the pyrazole ring itself has been replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. acs.org These bioisosteres have been shown to retain CB1 antagonistic activity and, in some cases, exhibit considerable selectivity over the CB2 receptor, demonstrating that they are viable replacements for the original diarylpyrazole scaffold. acs.org A close correlation between the biological results in the imidazole (B134444) and pyrazole series has been observed, further validating this bioisosteric approach. acs.org

The 5-aryl moiety has also been a target for bioisosteric replacement. In one study, the 5-(4-chlorophenyl) group of SR141716A was replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.govresearchgate.net This led to a novel class of potent and selective CB1 receptor antagonists, indicating that the conventional 5-aryl substituent can be successfully replaced to generate new chemical entities with desirable pharmacological profiles. nih.govresearchgate.net

Furthermore, comparative studies on simpler pyrazole derivatives have highlighted the importance of hydrophobicity and steric constraints. For instance, while the introduction of a methyl group at C-3 or C-4 enhances binding to CYP2E1, a phenyl group at C-3 does not, likely due to steric clashes. nih.gov This type of comparative analysis provides valuable insights into the structural requirements of the binding site. nih.gov

| Original Group | Bioisosteric Replacement | Outcome | Reference |

| Pyrazole ring | Thiazole, Triazole, Imidazole | Retention of CB1 antagonistic activity and selectivity | acs.org |

| 5-Aryl moiety | 2-Thienyl with alkynyl unit | Potent and selective CB1 receptor antagonists | nih.govresearchgate.net |

Investigation of Biological Targets and Molecular Mechanisms of Action for 5 3,4 Dichlorophenyl 1h Pyrazole Analogues

Enzyme Inhibition Studies

Analogues of 5-(3,4-dichlorophenyl)-1H-pyrazole have been extensively studied for their ability to inhibit various enzymes, playing crucial roles in pathways related to cancer, microbial infections, and neurological disorders.

Inhibition of Kinases (e.g., EGFR, VEGFR-2, CDK, PI3K, BTK, BRAF V600E)

The pyrazole (B372694) core is a key pharmacophore in the design of kinase inhibitors, and derivatives of this compound have shown significant potential in this area.

BRAF V600E and CRAF Inhibition: A study focusing on 3-carbonyl-5-phenyl-1H-pyrazole derivatives identified a compound with high selectivity for BRAF V600E and CRAF over wild-type BRAF. nih.gov This selectivity is crucial for minimizing the paradoxical activation of the MAPK pathway often seen with non-selective BRAF inhibitors. nih.gov One particular derivative demonstrated over 90% inhibition of both BRAF V600E and CRAF at a 10 µM concentration, with an IC50 value for wild-type BRAF being over 20 µM. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govnih.gov These compounds are designed to mimic the hinge-binding region of known EGFR inhibitors. nih.gov Some of these derivatives have shown potent anti-proliferative activity against cancer cell lines overexpressing EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Several studies have highlighted the potential of pyrazole-based compounds as VEGFR-2 inhibitors, a key target in angiogenesis. estranky.sknih.govnih.govrsc.org For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized, with some compounds showing potent VEGFR-2 inhibitory activity. nih.govrsc.org One derivative, in particular, exhibited an IC50 of 8.93 nM, which is nearly three times more potent than the reference drug Sorafenib (IC50 = 30 nM). nih.govrsc.org

Bruton's Tyrosine Kinase (BTK) Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is also present in approved BTK inhibitors like ibrutinib. mdpi.com This highlights the importance of the pyrazole core in designing potent and selective BTK inhibitors for the treatment of various hematological malignancies and autoimmune diseases. mdpi.comnih.gov Research has also explored other pyrazole-based scaffolds, such as pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives, as potential BTK inhibitors. researchgate.net

| Compound/Derivative Class | Target Kinase | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| 3-Carbonyl-5-phenyl-1H-pyrazole derivative (23b) | BRAF V600E | >90% inhibition at 10 µM | nih.gov |

| 3-Carbonyl-5-phenyl-1H-pyrazole derivative (23b) | CRAF | >90% inhibition at 10 µM | nih.gov |

| 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i) | VEGFR-2 | 8.93 nM | nih.govrsc.org |

| Pyrazolo[3,4-c]pyrazol derivative (8a) | BTK | 127 nM | researchgate.net |

Inhibition of Microbial Enzymes (e.g., DNA Gyrase B, Nucleosidase, DapE, Urease)

The this compound scaffold has also been explored for its antimicrobial potential through the inhibition of essential microbial enzymes.

DNA Gyrase B Inhibition: Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been identified as potent inhibitors of bacterial DNA gyrase. nih.gov One compound in this series demonstrated strong inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Another study on benzofuran–pyrazole-based compounds also reported significant inhibition of E. coli DNA gyrase B, with one compound showing an IC50 of 9.80 µM. nih.gov

Urease Inhibition: Oxazole-based imidazopyridine scaffolds have been shown to be potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria. nih.gov Several analogs in this series displayed more significant inhibitory potential than the standard drug thiourea. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 µg/mL | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | nih.gov |

| Benzofuran–pyrazole-based compound (9) | E. coli DNA gyrase B | 9.80 µM | nih.gov |

| Oxazole-based imidazopyridine (4i) | Urease | 5.68 ± 1.66 μM | nih.gov |

Inhibition of Carbonic Anhydrase Isoforms

Sulfonamide-containing pyrazole derivatives have been identified as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.comnih.govresearchgate.neteurekaselect.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov Studies have shown that some pyrazolo[4,3-c]pyridine sulfonamides exhibit potent and selective inhibition against different hCA isoforms, as well as bacterial CAs. nih.gov For instance, certain compounds were found to be more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I and II. mdpi.comnih.gov

| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA I | More potent than AAZ | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA II | Better activity than AAZ | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide (1j) | β-CA from E. coli | 94.9 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide (1i) | β-CA from Burkholderia pseudomallei | 96.4 nM | nih.gov |

Inhibition of Monoamine Oxidase (MAO)

Derivatives of 1H-pyrazole have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. nih.gov Dysregulation of MAO activity is implicated in depression and neurodegenerative diseases. nih.gov Several studies have reported on 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives and other pyrazoline compounds that show potent and selective inhibition of MAO isoforms. nih.gov For example, certain 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were found to be as potent as the standard drug clorgyline in inhibiting MAO-A. nih.gov

| Compound/Derivative Class | Target Isoform | Activity | Reference |

|---|---|---|---|

| 1-Thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MAO-A | As potent as clorgyline | nih.gov |

| 1-Thiocarbamoyl-3-(4-methoxyphenyl)-5-(2-chloro-3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MAO-A | As potent as clorgyline | nih.gov |

Modulation of Other Enzymatic Activities (e.g., Cyclooxygenase enzymes)

The anti-inflammatory properties of pyrazole analogues have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were shown to be more potent inhibitors of COX-2 than COX-1, with some compounds exhibiting anti-inflammatory activity comparable to celecoxib. nih.gov Similarly, 4,5-diaryl-1H-pyrazole-3-ol derivatives have been developed as potential selective COX-2 inhibitors. nih.gov More recently, 3-furyl-substituted-1-aryl pyrazoles have been identified as potent and highly selective COX-1 inhibitors. nih.gov

| Compound/Derivative Class | Target Enzyme | Selectivity | Reference |

|---|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazole derivatives | COX-2 | More potent for COX-2 than COX-1 | nih.gov |

| 4,5-Diaryl-1H-pyrazole-3-ol derivatives | COX-2 | Selective for COX-2 | nih.gov |

| 3-Furyl-substituted-1-aryl pyrazoles | COX-1 | >1000-fold selectivity for COX-1 | nih.gov |

Receptor Modulation Studies

In addition to enzyme inhibition, this compound analogues have been found to modulate the activity of various receptors, including cannabinoid and estrogen receptors.

Cannabinoid Receptor Modulation: A study on substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides revealed that the presence of a 3,4-dichlorophenyl group at position 1, combined with an N-cyclohexyl group at the 3-carboxamide position, was a key determinant for selectivity towards the human cannabinoid receptor 2 (hCB2). elsevierpure.com Another pyrazole derivative, 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide, has been developed as a selective CB1 receptor antagonist. nih.gov

Estrogen Receptor Modulation: Triaryl-substituted pyrazole ligands have demonstrated high affinity for the estrogen receptor (ER). nih.gov By incorporating a basic side chain, these pyrazole ER agonists can be converted into antagonists or selective estrogen receptor modulators (SERMs). nih.gov One such derivative with a C(5) piperidinyl-ethoxy substituent showed a 20-fold higher binding affinity for ERα over ERβ and acted as an antagonist on both receptor subtypes. nih.gov Other research has also focused on developing pyrazole-based ERα-selective agonists. nih.govresearchgate.net

| Compound/Derivative Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide with N-cyclohexyl group | hCB2 | Selective affinity | elsevierpure.com |

| 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide | CB1 | Selective antagonist | nih.gov |

| C(5) piperidinyl-ethoxy-substituted triarylpyrazole | ERα | Antagonist with 20-fold higher affinity than for ERβ | nih.gov |

| Propylpyrazole triol (PPT) | ERα | Selective agonist | nih.govresearchgate.net |

Cannabinoid Receptor (CB1, CB2) Antagonism and Allosteric Modulation

Analogues of this compound have been extensively studied for their interaction with the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a multitude of physiological processes.

A significant portion of research has centered on diarylpyrazole analogues, which are 1,5-diphenylpyrazole derivatives. nih.gov Several of these compounds have been identified as potent antagonists of the cannabinoid receptors. nih.gov For instance, SR141716A, a well-known diarylpyrazole, is a highly potent and selective CB1 receptor antagonist that can prevent or reverse the effects mediated by this receptor. nih.gov Other analogues, such as AM251 and AM281, also exhibit high binding affinity for the central cannabinoid receptor and function as antagonists or inverse agonists. nih.gov

The interaction of these pyrazole derivatives is not limited to direct antagonism. Some analogues act as negative allosteric modulators (NAMs) of the CB1 receptor. osti.gov These NAMs bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This allosteric binding influences the receptor's conformation and reduces the efficacy of cannabinoid agonists. osti.gov For example, ORG27569 has been identified as a NAM that binds to an extrahelical site within the inner leaflet of the cell membrane. osti.gov This binding site overlaps with a conserved cholesterol interaction site in many G protein-coupled receptors (GPCRs). osti.gov The binding of ORG27569 stabilizes an intermediate state of the receptor, which features an inactive conformation of the agonist-binding pocket. osti.gov

The structural features of these pyrazole analogues play a crucial role in their activity. For example, tricyclic pyrazole derivatives have been designed as rigid analogues of the CB1 antagonist SR141716A (rimonabant), showing high affinity for CB1 receptors and good selectivity over CB2 receptors. nih.gov Structure-activity relationship (SAR) studies on various series of pyrazole-based compounds continue to elucidate the key structural requirements for potent and selective interaction with cannabinoid receptors. nih.gov

Table 1: Cannabinoid Receptor Activity of this compound Analogues

| Compound | Target Receptor(s) | Mechanism of Action | Key Findings |

| SR141716A (Rimonabant) | CB1 | Antagonist/Inverse Agonist | Highly potent and selective CB1 receptor ligand. nih.govwikipedia.org |

| AM251 | CB1 | Antagonist/Inverse Agonist | High binding affinity to the central cannabinoid receptor. nih.gov |

| AM281 | CB1 | Antagonist/Inverse Agonist | High binding affinity to the central cannabinoid receptor. nih.gov |

| ORG27569 | CB1 | Negative Allosteric Modulator | Binds to an extrahelical site, stabilizing an inactive receptor state. osti.govnih.gov |

| Tricyclic Pyrazole Derivatives | CB1, CB2 | Antagonist/Inverse Agonist | Designed as rigid analogues of SR141716A with high CB1 affinity and selectivity. nih.gov |

Estrogen Receptor Alpha (ERα) Interaction and Inhibition

In addition to their effects on cannabinoid receptors, certain pyrazole derivatives have been investigated for their interaction with estrogen receptors, particularly Estrogen Receptor Alpha (ERα). ERα is a key mediator of estrogen signaling and a critical target in the treatment of hormone-responsive cancers, such as a majority of breast cancers. nih.gov

Research has shown that specific tetrasubstituted pyrazoles can act as high-affinity ligands for the estrogen receptor. nih.gov One such compound, a propylpyrazole triol (PPT), demonstrates high-affinity binding to ERα, approximately 50% that of estradiol, and exhibits a remarkable 410-fold binding preference for ERα over ERβ. nih.gov This compound functions as a specific agonist for ERα, activating gene transcription exclusively through this receptor subtype. nih.gov Molecular modeling studies suggest that these pyrazole triols likely bind to ERα with their C(3)-phenol group occupying the same pocket as the A-ring of estradiol. nih.gov The selectivity for ERα appears to arise from specific interactions between the pyrazole core and its C(4)-propyl group with regions of the receptor that differ structurally from ERβ. nih.gov

Conversely, other research efforts have focused on developing pyrazole-containing compounds as ERα antagonists or selective estrogen receptor degraders (SERDs). nih.gov These molecules aim to block or degrade the ERα protein, thereby inhibiting the growth of ER-positive cancer cells. While the specific this compound scaffold is not explicitly highlighted in this context in the provided search results, the broader class of pyrazole derivatives shows significant potential for ER modulation. The development of orally available SERDs is an active area of research, with the goal of overcoming the limitations of existing therapies. nih.gov

Table 2: Estrogen Receptor Alpha (ERα) Interaction of Pyrazole Analogues

| Compound/Class | Target Receptor | Mechanism of Action | Key Findings |

| Propylpyrazole triol (PPT) | ERα | Selective Agonist | Binds to ERα with high affinity and has a 410-fold preference over ERβ. nih.gov Activates gene transcription only through ERα. nih.gov |

| Tetrasubstituted pyrazoles | ERα, ERβ | Ligands | Certain derivatives show high-affinity binding to estrogen receptors. nih.gov |

Elucidation of Cellular Pathways and Molecular Network Perturbations

The biological effects of this compound analogues extend beyond direct receptor interactions, influencing fundamental cellular processes such as cell proliferation, apoptosis, and inflammatory signaling.

Effects on Cell Proliferation and Apoptosis Induction

A growing body of evidence indicates that various pyrazole derivatives possess significant anti-proliferative and pro-apoptotic activities in cancer cells. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and shown to be potent inhibitors of Bcl-2, a key anti-apoptotic protein. nih.govrsc.org Several of these compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and PC-3 (prostate). nih.gov Their mechanism of action involves the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov Furthermore, some of these derivatives were found to induce DNA damage, suggesting they trigger genotoxic stress. rsc.org

Another study highlighted a novel pyrazole compound, PTA-1, which exhibits potent cytotoxicity against various cancer cells, including triple-negative breast cancer. mdpi.com PTA-1 was found to induce apoptosis and cause cell cycle arrest. mdpi.com Its mechanism appears to involve the inhibition of tubulin polymerization, a process crucial for cell division. mdpi.com

Similarly, certain pyrazoline derivatives have been shown to induce cell cycle arrest and apoptosis in human leukemia cell lines. nih.gov One particular compound was found to be more selective for leukemia cells over other tumor cell lines and was not cytotoxic to normal cells. nih.gov Its pro-apoptotic effect was linked to the intrinsic pathway, involving mitochondrial damage and an increased Bax/Bcl-2 ratio. nih.gov

Table 3: Effects of Pyrazole Analogues on Cell Proliferation and Apoptosis

| Compound/Class | Cell Line(s) | Effect | Mechanism of Action |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Cytotoxicity, Apoptosis | Bcl-2 inhibition, activation of Bax, p53, and Caspase-3, DNA damage. nih.govrsc.org |

| PTA-1 | Triple-negative breast cancer cells | Cytotoxicity, Apoptosis, Cell cycle arrest | Inhibition of tubulin polymerization. mdpi.com |

| Pyrazoline derivative (Compound 21) | K562, Jurkat (leukemia) | Selective cytotoxicity, Apoptosis, S-phase cell cycle arrest | Intrinsic apoptosis pathway, mitochondrial damage, increased Bax/Bcl-2 ratio. nih.gov |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of pyrazole analogues have also been a subject of investigation. A synthesized derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory effects in microglial cells. nih.gov In in vitro studies using lipopolysaccharide (LPS)-stimulated microglia, CDMPO significantly reduced the production of nitric oxide (NO), proinflammatory cytokines, and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, CDMPO was found to attenuate the LPS-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov

Other studies have also pointed to the role of pyrazole derivatives in modulating inflammatory pathways. For example, certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives have shown antinociceptive and antiedematogenic effects in a rat model of chronic inflammatory pain. nih.gov These findings suggest that pyrazole analogues could be valuable in the development of new treatments for neuroinflammatory conditions and chronic pain.

Mechanisms of Antimicrobial Action

The antimicrobial potential of pyrazole derivatives is another significant area of research. These compounds have shown activity against a range of bacteria and fungi, often through mechanisms that disrupt essential cellular processes.

Some pyrazole-derived hydrazones have been identified as potent inhibitors of Gram-positive bacteria and Acinetobacter baumannii, with their mode of action attributed to the disruption of the bacterial cell wall. nih.gov Other pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) against certain bacterial strains. nih.gov

The introduction of specific pharmacophore fragments, such as the 5-(4-nitrophenyl)furan group, into the pyrazole structure has yielded compounds with notable antibacterial and antifungal activities. biointerfaceresearch.com These functionalized pyrazoles have shown a pronounced effect on strains of Staphylococcus aureus, Escherichia coli, and Candida species. biointerfaceresearch.com

While the precise mechanisms of action for many pyrazole-based antimicrobial agents are still under investigation, the available evidence suggests they can interfere with various bacterial pathways. nih.gov The versatility of the pyrazole scaffold allows for structural modifications that can enhance their potency and broaden their spectrum of activity, making them promising candidates for tackling antibiotic resistance. nih.govresearchgate.net

Future Directions and Research Perspectives on Dichlorophenyl Substituted 1h Pyrazoles

Refinement of Synthetic Strategies for Enhanced Efficiency and Selectivity

While various methods exist for the synthesis of pyrazole (B372694) derivatives, the future of synthesizing dichlorophenyl-substituted 1H-pyrazoles lies in the development of more efficient, selective, and environmentally benign strategies. ias.ac.in Current research highlights a move towards greener chemistry, emphasizing methods that reduce hazardous reagents, employ eco-friendly solvents, use renewable energy sources like microwaves, and incorporate recyclable catalysts. nih.gov

Future synthetic refinements will likely focus on:

Regioselectivity: Achieving high regioselectivity remains a critical challenge in pyrazole synthesis. Future strategies will likely involve the use of advanced catalysts and precisely designed reaction conditions to control the orientation of substituents on the pyrazole ring, which is crucial for biological activity. nih.govresearchgate.net

Green Chemistry: The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. nih.gov Research is expected to continue exploring solvent-free reaction conditions, ultrasound and microwave-assisted synthesis, and the use of heterogeneous catalysts to create more sustainable synthetic pathways for dichlorophenyl-pyrazoles. ias.ac.in The goal is to develop processes that are not only efficient but also operationally simple and environmentally friendly. nih.gov

Identification and Validation of Novel Biological Targets for Therapeutic Development

Dichlorophenyl-substituted pyrazoles have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov A primary future objective is to move beyond phenotypic screening and identify the specific molecular targets through which these compounds exert their therapeutic effects.

Key research perspectives include:

Anticancer Targets: Pyrazole derivatives have shown promise as anticancer agents by interacting with various targets like cyclin-dependent kinases (CDKs), the androgen receptor, and other signaling proteins crucial for cancer cell proliferation and survival. nih.govchemmethod.com Future work will involve identifying and validating novel kinase targets and other proteins involved in oncogenesis. For example, high-throughput virtual screening has been used to identify pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.com

Anti-inflammatory and Analgesic Pathways: Some pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with activities comparable to standard drugs like diclofenac. nih.govmdpi.com Future investigations will aim to elucidate their precise mechanisms of action, which may involve the inhibition of inflammatory enzymes or modulation of signaling pathways.

Neurodegenerative and Metabolic Diseases: The F1FO-ATPase, a key component of mitochondrial energy production, has been identified as a potential target for pyrazole compounds, suggesting their utility in diseases where mitochondrial dysfunction is implicated. nih.gov Further research could explore the potential of dichlorophenyl-pyrazoles in targeting pathways related to neurodegenerative disorders or metabolic syndromes.

Infectious Diseases: The trypanocidal activity of pyrazole derivatives against Trypanosoma cruzi, the parasite causing Chagas disease, highlights their potential as anti-infective agents. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the aryl ring influence potency, encouraging further exploration of these compounds against a range of pathogens and validation of their microbial targets. nih.gov

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of dichlorophenyl-substituted 1H-pyrazoles, future research must integrate multi-omics and systems biology approaches. These technologies allow for a global analysis of cellular responses to a drug candidate, moving beyond a single-target perspective.

Future research in this area will likely involve:

Genomic and Proteomic Profiling: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with dichlorophenyl-pyrazoles can reveal the pathways and networks modulated by the compound. This can help in identifying both primary targets and off-target effects, as well as mechanisms of action and potential biomarkers for drug response. nih.gov

Metabolomics: Studying the metabolomic fingerprint of a compound can provide insights into its effects on cellular metabolism. This is particularly relevant for diseases like cancer and metabolic disorders where metabolic reprogramming is a key feature.

Application of Advanced Artificial Intelligence and Machine Learning in Pyrazole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazole-based therapeutics. nih.gov These computational tools can significantly accelerate the process by analyzing vast datasets to predict compound properties and identify promising candidates.

Key applications and future directions include:

Predictive Modeling: AI and ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of novel pyrazole derivatives before they are synthesized. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by machine learning, can improve the accuracy of these predictions.

Virtual Screening and De Novo Design: High-throughput virtual screening, powered by AI, can rapidly screen massive compound libraries to identify potential hits for a specific biological target. chemmethod.com Furthermore, generative AI models can design entirely new molecules (de novo design) with optimized properties for a desired biological effect, expanding the chemical space for pyrazole-based drug discovery. nih.govnih.gov

Accelerating Clinical Development: AI can also be applied to optimize clinical trial design, predict patient responses based on biomarkers, and identify patient populations most likely to benefit from a particular pyrazole-based therapy, paving the way for personalized medicine. nih.gov For instance, AI can analyze electronic health records to streamline patient recruitment for clinical trials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-1H-pyrazole and its derivatives?

- Methodology : Common approaches include cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack reactions. For example, 5-amino derivatives can be synthesized by reacting 3,4-dichlorophenyl-substituted precursors with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography . Nano-TiCl4·SiO2 has been reported as an efficient catalyst for tetrazole derivatives, suggesting potential adaptability for pyrazole synthesis under mild conditions .

Q. How is structural characterization of this compound performed?

- Methodology : Use a combination of FT-IR (to confirm functional groups like N–H stretching at ~3100–3079 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and pyrazole ring signals), and HRMS (for molecular ion validation). For example, DMSO-d6 is often used as the solvent for NMR studies, with pyrazole ring protons appearing as singlets near δ 8.99 ppm . X-ray crystallography may also resolve substituent positioning .

Q. What purification strategies are effective for isolating pyrazole derivatives?

- Methodology : Recrystallization from ethanol or methanol is standard. For polar derivatives, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 ratios) improves separation. High-purity isolates (>95%) are achievable via repeated crystallization .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

- Methodology : Structure–Activity Relationship (SAR) studies compare analogs with varied substituents (e.g., dichlorophenyl vs. methoxyphenyl). For instance, 3,4-dichlorophenyl groups enhance antiparasitic activity against Trypanosoma cruzi due to increased lipophilicity and target binding, as shown in recovery assays and 3D culture models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like carbonic anhydrase .

Q. What computational tools are used to optimize pyrazole derivatives for target specificity?

- Methodology : Virtual screening with molecular dynamics (MD) simulations and density functional theory (DFT) calculations evaluates electronic properties (e.g., HOMO-LUMO gaps) and steric compatibility. For example, 3D-QSAR models have been applied to predict inhibitory activity against prostaglandin synthases .

Q. How can contradictory biological data from different assay models be resolved?

- Methodology : Validate results using orthogonal assays. For instance, discrepancies between 2D monolayer vs. 3D spheroid models may arise from differential drug penetration. Normalize data using IC₅₀ ratios and confirm with in vivo efficacy studies .

Q. What strategies address low solubility of this compound in aqueous media?

- Methodology : Derivatization with hydrophilic groups (e.g., carboxylic acids or tetrazoles) improves solubility. Co-solvent systems (DMSO/PBS mixtures) or nanoformulation (liposomes) enhance bioavailability for in vitro testing .

Q. How are regioselectivity challenges managed during pyrazole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.